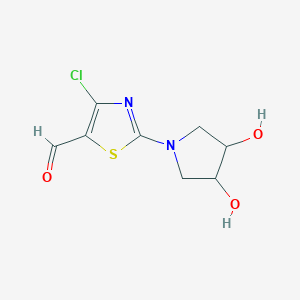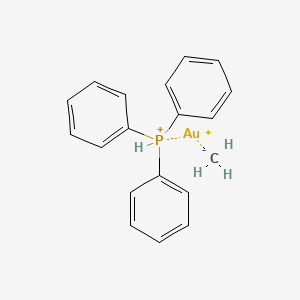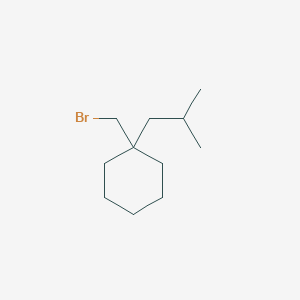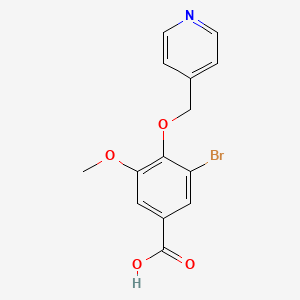
Tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C19H27NO3 and a molecular weight of 317.42 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl ester group and a propylphenyl group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with 4-propylphenyl magnesium bromide under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and substituted piperidine derivatives .
Aplicaciones Científicas De Investigación
Tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of the propylphenyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets .
Propiedades
Fórmula molecular |
C19H27NO3 |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27NO3/c1-5-6-14-7-9-15(10-8-14)16-11-12-20(13-17(16)21)18(22)23-19(2,3)4/h7-10,16H,5-6,11-13H2,1-4H3 |
Clave InChI |
QWPRZYCJBNFORB-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)C2CCN(CC2=O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(S)-tert-Butyl (1-(4-hydroxy-2-oxo-2H-[1,3'-bipyridin]-6'-yl)pyrrolidin-3-yl)(methyl)carbamate](/img/structure/B13150684.png)




![[4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate](/img/structure/B13150711.png)
